molecular formula C19H16ClFN2O4S B254492 (5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No. B254492
M. Wt: 422.9 g/mol
InChI Key: YNZGSWUBDPQABV-PXNMLYILSA-N
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Description

(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one, also known as CTMT, is a novel compound that has shown promising results in scientific research applications. CTMT is a thiazole-based compound that possesses a variety of biological properties, including anti-inflammatory, anti-cancer, and anti-microbial activity.

Mechanism of Action

The mechanism of action of (5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one is not yet fully understood. However, it is believed that this compound exerts its biological activity by modulating various signaling pathways. This compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound can also activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the cleavage of various cellular proteins. This compound can also inhibit cell proliferation by arresting the cell cycle at the G2/M phase. This compound can suppress angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to cancer cells.

Advantages and Limitations for Lab Experiments

(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it can be easily purified by various analytical techniques. This compound has shown promising results in various in vitro and in vivo studies, indicating its potential as a therapeutic agent. However, there are also some limitations to using this compound in lab experiments. This compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on (5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one. One potential direction is to investigate the safety and efficacy of this compound in clinical trials. Another direction is to further elucidate the mechanism of action of this compound and identify its molecular targets. Additionally, this compound can be modified to improve its pharmacokinetic properties and increase its potency. Finally, this compound can be tested in combination with other anti-cancer or anti-inflammatory agents to enhance its therapeutic efficacy.
Conclusion
In conclusion, this compound is a novel compound that possesses various biological properties, including anti-cancer and anti-inflammatory activity. This compound has shown promising results in scientific research applications, and there are several future directions for research on this compound. The synthesis method of this compound is relatively simple, and the purity of the compound can be confirmed by various analytical techniques. However, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of (5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one involves the reaction of 3-chloro-4-fluoroaniline with 3,4,5-trimethoxybenzaldehyde in the presence of thiosemicarbazide and acetic acid. The resulting product is then treated with sodium hydroxide to yield this compound. The yield of this compound is around 70%, and the purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).

Scientific Research Applications

(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one has been extensively studied for its various biological properties. One of the most significant applications of this compound is its anti-cancer activity. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
This compound also possesses anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound can also reduce the expression of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation.

properties

Molecular Formula

C19H16ClFN2O4S

Molecular Weight

422.9 g/mol

IUPAC Name

(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C19H16ClFN2O4S/c1-25-14-6-10(7-15(26-2)17(14)27-3)8-16-18(24)23-19(28-16)22-11-4-5-13(21)12(20)9-11/h4-9H,1-3H3,(H,22,23,24)/b16-8-

InChI Key

YNZGSWUBDPQABV-PXNMLYILSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N=C(S2)NC3=CC(=C(C=C3)F)Cl

SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N=C(S2)NC3=CC(=C(C=C3)F)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N=C(S2)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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